![molecular formula C15H18N4O2 B3729076 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B3729076.png)
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one
Vue d'ensemble
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BI-2536 and is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a crucial role in cell division and is considered a promising target for cancer therapy. BI-2536 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it an attractive candidate for further research.
Mécanisme D'action
BI-2536 works by inhibiting the activity of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one, which is involved in various stages of cell division, including mitotic entry, spindle formation, and cytokinesis. 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one inhibition leads to cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to have a high selectivity for 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one, with minimal off-target effects.
Biochemical and Physiological Effects
BI-2536 has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. In addition, BI-2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. BI-2536 has also been shown to enhance the immune response against cancer cells, making it a potential immunotherapy option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BI-2536 is its high selectivity for 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one, which minimizes off-target effects. In addition, BI-2536 has been shown to have a favorable pharmacokinetic profile, making it a viable option for in vivo studies. However, one of the limitations of BI-2536 is its low solubility, which can make it difficult to use in certain experiments. In addition, BI-2536 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on BI-2536. One area of research is the development of combination therapies that include BI-2536 and other chemotherapeutic agents. Another area of research is the investigation of BI-2536's potential as an immunotherapy agent. In addition, further studies are needed to understand the safety and efficacy of BI-2536 in humans, which could lead to the development of clinical trials. Finally, the development of more potent and selective 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one inhibitors could lead to the discovery of new cancer therapies.
Applications De Recherche Scientifique
BI-2536 has been extensively studied for its potential applications in cancer therapy. 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1,2-dihydro-3H-pyrrol-3-one is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. BI-2536 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, BI-2536 has been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential combination therapy option.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methoxypropyl)-2H-pyrrol-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-4-7-19-9-12(20)13(14(19)16)15-17-10-5-2-3-6-11(10)18-15/h2-3,5-6,16,20H,4,7-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXRSDVOLUTCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3-methoxypropyl)-2,3-dihydro-1H-pyrrol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.